2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
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Overview
Description
2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, a thiophene ring, and a triazole ring. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, forming the 1,2,3-triazole ring.
Introduction of the thiophene ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated triazole intermediate.
Formation of the benzamide: The final step involves the coupling of the triazole-thiophene intermediate with 2-chloro-4-fluorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for the Huisgen cycloaddition and Suzuki-Miyaura coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction: The thiophene and triazole rings can undergo oxidation and reduction reactions, respectively, altering the electronic properties of the compound.
Coupling reactions: The triazole and thiophene rings can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to modified thiophene and triazole derivatives.
Scientific Research Applications
2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: :
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4OS/c15-12-6-9(16)3-4-11(12)14(21)17-7-10-8-20(19-18-10)13-2-1-5-22-13/h1-6,8H,7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGRTHGFNMMNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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